![molecular formula C18H23FN2O3S2 B2773152 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952966-45-9](/img/structure/B2773152.png)
3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The research by Kaya et al. (2016) delves into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. It emphasizes the use of quantum chemical calculations and molecular dynamics simulations to investigate the binding energies and adsorption behaviors of these compounds on different metal surfaces. This study highlights the potential of these derivatives, including those similar to the specified compound, in corrosion inhibition applications due to their favorable interaction with metal surfaces. More information can be found in the Journal of The Taiwan Institute of Chemical Engineers (Kaya et al., 2016).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy. These compounds are substituted with benzenesulfonamide derivative groups containing Schiff base, showing promise for Type II photosensitizers in cancer treatment due to their photophysical and photochemical properties. This research underscores the potential of such compounds in medical applications, specifically in targeting and treating cancer. Details are published in the Journal of Molecular Structure (Pişkin et al., 2020).
Enhancement of Enantioselectivity in Organic Synthesis
Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, demonstrating its use in improving the enantioselectivity of products in organic synthesis. The study provides insight into the chemical versatility and application of such compounds in synthesizing enantioselectively enriched products, which is crucial in pharmaceuticals and material science. The findings are available in the Journal of Fluorine Chemistry (Yasui et al., 2011).
Inhibitory Activity Against Human Cytosolic Isoforms
Research by Gul et al. (2016) on new benzenesulfonamides revealed their potential as inhibitors of human cytosolic isoforms, showing significant cytotoxic activities. This study suggests the utility of such compounds in therapeutic applications, especially in targeting specific isoforms for disease treatment. The detailed findings are published in the Journal of Enzyme Inhibition and Medicinal Chemistry (Gul et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3S2/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECZYHXJQHSZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide |
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